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molecular formula C7H10N2O2S B8786242 (2-(Methylsulfonyl)pyridin-4-yl)methanamine

(2-(Methylsulfonyl)pyridin-4-yl)methanamine

Cat. No. B8786242
M. Wt: 186.23 g/mol
InChI Key: JDXXHVSRKHJAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)OC(=O)NCc1ccnc(S(C)(=O)=O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[n:6][cH:7][cH:8][c:9]([CH2:11][NH:12][C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[cH:10]1.[ClH:20]>>[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[n:6][cH:7][cH:8][c:9]([CH2:11][NH2:12])[cH:10]1.[ClH:20]

Inputs

Step One
Name
CC(C)(C)OC(=O)NCc1ccnc(S(C)(=O)=O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)NCc1ccnc(S(C)(=O)=O)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)c1cc(CN)ccn1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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